3-methyl-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)butanamide
Description
Properties
IUPAC Name |
3-methyl-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)8-15(19)17-9-14-10-18(16(20)21-14)13-6-4-12(3)5-7-13/h4-7,11,14H,8-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKFNDCFLNHDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the deprotonation of an aryl carbamate with n-butyllithium, followed by treatment with ®-glycidylbutyrate to form the oxazolidinone ring . The p-tolyl group is then introduced through a coupling reaction, such as the Goldberg coupling reaction, which involves the reaction of an aryl halide with the oxazolidinone intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The p-tolyl group can be substituted with other aryl or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different aryl or alkyl groups .
Scientific Research Applications
3-methyl-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 3-methyl-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the p-tolyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Rivaroxaban (BAY 59-7939)
Structure : Rivaroxaban (C₁₉H₁₈ClN₃O₅S) shares the oxazolidin-2-one core but substitutes the p-tolyl group with a 4-(3-oxomorpholin-4-yl)phenyl moiety. The 5-position is linked to a chlorothiophene-carboxamide group via a methylene bridge .
Key Differences :
- Substituent Effects: The morpholino group in rivaroxaban enhances solubility and target specificity for factor Xa, whereas the p-tolyl group in the target compound may prioritize lipophilicity and TNF-α inhibition .
- Biological Activity : Rivaroxaban is a potent anticoagulant (IC₅₀ = 0.7 nM for factor Xa), while analogues with p-tolyl groups (e.g., compounds 40a–p in ) exhibit TNF-α inhibitory activity, emphasizing substituent-dependent pharmacological divergence .
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Rivaroxaban |
|---|---|---|
| Core Scaffold | Oxazolidin-2-one | Oxazolidin-2-one |
| 3-Substituent | p-Tolyl (4-methylphenyl) | 4-(3-Oxomorpholin-4-yl)phenyl |
| 5-Substituent | N-(3-Methylbutanamide)methyl | N-(Chlorothiophene-carboxamide)methyl |
| Primary Bioactivity | TNF-α inhibition (inferred) | Factor Xa inhibition (IC₅₀ = 0.7 nM) |
| Molecular Weight | ~318.38 g/mol (estimated) | 435.88 g/mol |
TNF-α Inhibitors with p-Tolyl Substitutions
highlights pyrazole- and urea-based TNF-α inhibitors where the p-tolyl group is critical for activity. For example:
Comparison with Target Compound :
- Both classes utilize the p-tolyl group for aromatic stacking or hydrophobic interactions.
- The oxazolidinone scaffold in the target compound may confer metabolic stability compared to pyrazole-based analogues .
N,O-Bidentate Directing Group Analogues
The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares an amide functional group with the target compound. However, its benzamide core lacks the oxazolidinone ring, limiting conformational rigidity. This difference underscores the oxazolidinone’s role in enforcing planarity and enhancing binding affinity in enzymatic pockets .
Structure-Activity Relationship (SAR) Insights
- p-Tolyl Group : Essential for maintaining TNF-α inhibitory activity; larger substituents (e.g., 4-Cl, 4-Br) reduce potency due to steric clashes or altered electronic profiles .
- Oxazolidinone Scaffold: Enhances metabolic stability and rigidity compared to flexible urea or benzamide analogues .
- Amide Side Chain : The methylbutanamide group may optimize solubility and passive membrane permeability compared to rivaroxaban’s chlorothiophene moiety .
Biological Activity
Overview of 3-Methyl-N-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)butanamide
This compound is a derivative of oxazolidinone, a class of compounds known for their diverse biological activities, particularly in antimicrobial and antitumor properties. The oxazolidinone core structure is characterized by its ability to inhibit bacterial protein synthesis, making it a valuable scaffold in drug development.
Biological Activity
1. Antimicrobial Properties
Oxazolidinones, including derivatives similar to this compound, have been extensively studied for their antimicrobial activities. For instance, linezolid, a well-known oxazolidinone antibiotic, is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves binding to the 50S ribosomal subunit, inhibiting protein synthesis and thus preventing bacterial growth .
2. Antitumor Activity
Research indicates that oxazolidinones may also possess antitumor properties. Some studies have shown that modifications to the oxazolidinone structure can enhance cytotoxicity against various cancer cell lines. For example, certain oxazolidinone derivatives have demonstrated significant activity against colon cancer cells by inducing apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of oxazolidinones is highly dependent on their chemical structure. Modifications at the nitrogen or carbon positions can significantly alter their pharmacological profiles:
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 | Enhances binding affinity to ribosomal RNA |
| Alkyl groups at C2 | Increases lipophilicity, improving cell membrane penetration |
| Aromatic groups | Can enhance specificity towards certain bacterial strains |
Case Studies
Case Study 1: Linezolid
Linezolid is a prominent example of an oxazolidinone with established clinical efficacy against resistant bacterial strains. Its mechanism involves inhibition of the initiation complex in protein synthesis, making it effective for treating infections caused by resistant pathogens.
Case Study 2: Novel Derivatives
Recent studies have explored novel derivatives of oxazolidinones that exhibit enhanced potency and reduced side effects. These compounds are being evaluated in preclinical models for their potential as new antibiotics or anticancer agents.
Q & A
Q. What are the established synthetic routes for 3-methyl-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)butanamide, and what critical reaction parameters influence yield?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and acylation. Key steps include:
- Epoxide ring-opening : Reacting an oxirane intermediate (e.g., 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione) with 4-(p-tolyl)morpholin-3-one under basic conditions (e.g., triethylamine) to form the oxazolidinone core .
- Acylation : Coupling the intermediate with 3-methylbutanoyl chloride in anhydrous dichloromethane at 0–5°C to introduce the butanamide group .
Critical parameters: - Temperature control (prevents side reactions during acylation).
- Solvent purity (anhydrous conditions minimize hydrolysis).
- Reaction monitoring : HPLC (C18 column, acetonitrile/water gradient) and -NMR (δ 4.2–4.5 ppm for oxazolidinone methylene protons) ensure intermediate purity .
Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemical configuration?
Q. What preliminary biological activities have been reported for this compound?
- Anticoagulant potential : Structural analogs (e.g., Rivaroxaban) inhibit Factor Xa (Ki = 0.4 nM), suggesting similar activity. In vitro assays using human plasma measure thrombin generation inhibition .
- Antimicrobial activity : Oxazolidinone derivatives (e.g., Linezolid) target bacterial ribosomes. Disk diffusion assays against S. aureus (ATCC 25923) show zones of inhibition >20 mm at 10 µg/mL .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing competing side reactions?
- Kinetic control : Lower reaction temperatures (0–5°C) during acylation reduce undesired N-acylation at the oxazolidinone nitrogen.
- Catalyst screening : Lewis acids (e.g., ZnCl2) accelerate epoxide ring-opening by 30% .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18, 70:30 acetonitrile/water) isolates the product in >95% purity .
Q. How can contradictory crystallographic data (e.g., disordered solvent molecules) be resolved during structural refinement?
Q. What computational methods predict the compound’s binding affinity to Factor Xa, and how do they align with experimental data?
- Docking studies : AutoDock Vina simulates interactions with Factor Xa’s S1 pocket (PDB: 2W26). The oxazolidinone carbonyl forms a hydrogen bond with Gly219 (ΔG = -9.2 kcal/mol) .
- MD simulations : GROMACS trajectories (100 ns) show stable binding, with RMSD <2.0 Å after 20 ns. Compare with SPR-measured (e.g., 2.1 nM) .
Q. How does this compound compare structurally and functionally to other oxazolidinone derivatives?
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Pull-down assays : Biotinylated probes immobilize the compound on streptavidin beads. LC-MS/MS identifies co-purified proteins (e.g., bacterial 23S rRNA) .
- Knockout models : Use E. coli ΔribC strains to assess ribosomal binding dependency .
- Pharmacodynamic profiling : Measure thrombin-antithrombin (TAT) complexes in murine models post-administration (ELISA, LOQ = 0.1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
